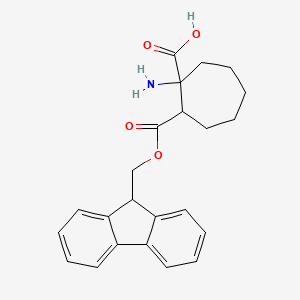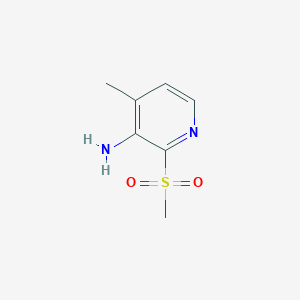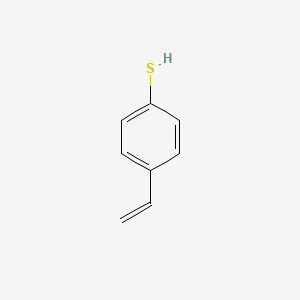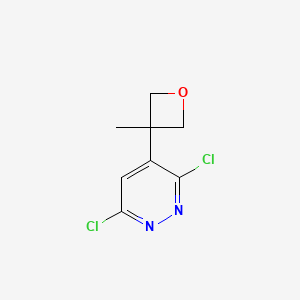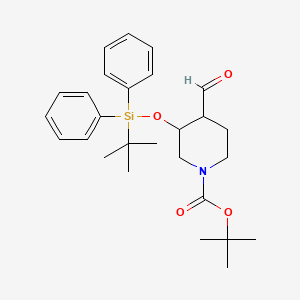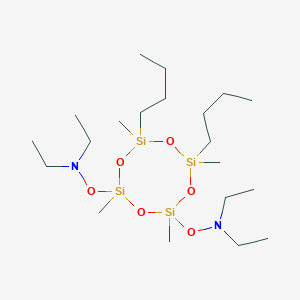
((6,8-Dibutyl-2,4,6,8-tetramethylcyclotetrasiloxane-2,4-diyl)di(oxy))bis(diethylamine)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
((6,8-Dibutyl-2,4,6,8-tetramethylcyclotetrasiloxane-2,4-diyl)di(oxy))bis(diethylamine): is a complex organosilicon compound. It belongs to the class of cyclotetrasiloxanes, which are cyclic compounds containing silicon and oxygen atoms. This compound is characterized by its unique structure, which includes dibutyl and tetramethyl groups attached to a cyclotetrasiloxane ring, with diethylamine groups linked through oxygen atoms.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ((6,8-Dibutyl-2,4,6,8-tetramethylcyclotetrasiloxane-2,4-diyl)di(oxy))bis(diethylamine) typically involves the reaction of a cyclotetrasiloxane precursor with dibutyl and tetramethyl substituents. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of advanced purification techniques, such as distillation and chromatography, ensures the removal of impurities and the isolation of the target compound. The industrial production methods are designed to be efficient and cost-effective, meeting the demands of various applications.
化学反応の分析
Types of Reactions: ((6,8-Dibutyl-2,4,6,8-tetramethylcyclotetrasiloxane-2,4-diyl)di(oxy))bis(diethylamine) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can lead to the formation of silane derivatives.
Substitution: The compound can participate in substitution reactions, where one or more substituents are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens and organometallic compounds are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanol derivatives, while reduction can produce silane derivatives.
科学的研究の応用
Chemistry: In chemistry, ((6,8-Dibutyl-2,4,6,8-tetramethylcyclotetrasiloxane-2,4-diyl)di(oxy))bis(diethylamine) is used as a precursor for the synthesis of other organosilicon compounds. It is also employed in the development of new materials with unique properties.
Biology: In biological research, this compound is studied for its potential interactions with biological molecules. It may be used in the design of biomaterials and drug delivery systems.
Medicine: In medicine, the compound’s unique structure makes it a candidate for the development of novel therapeutic agents. Its interactions with biological targets are of particular interest.
Industry: In industrial applications, ((6,8-Dibutyl-2,4,6,8-tetramethylcyclotetrasiloxane-2,4-diyl)di(oxy))bis(diethylamine) is used in the production of specialty coatings, adhesives, and sealants. Its properties make it suitable for use in high-performance materials.
作用機序
The mechanism of action of ((6,8-Dibutyl-2,4,6,8-tetramethylcyclotetrasiloxane-2,4-diyl)di(oxy))bis(diethylamine) involves its interaction with molecular targets through its silicon-oxygen backbone and functional groups. The compound can form stable complexes with various molecules, influencing their behavior and activity. The pathways involved in its mechanism of action are related to its ability to interact with biological membranes and proteins, potentially affecting cellular processes.
類似化合物との比較
- 2,4,6,8-Tetramethyl-2,4,6,8-tetravinylcyclotetrasiloxane
- 2,4,6,8-Tetramethyl-2,4,6,8-tetraethynylcyclotetrasiloxane
- 2,4,6,8-Tetramethyl-2,4,6,8-tetrahydroxycyclotetrasiloxane
Comparison: Compared to these similar compounds, ((6,8-Dibutyl-2,4,6,8-tetramethylcyclotetrasiloxane-2,4-diyl)di(oxy))bis(diethylamine) is unique due to the presence of dibutyl and diethylamine groups. These substituents confer distinct chemical and physical properties, making it suitable for specific applications that other compounds may not fulfill. Its unique structure allows for specialized interactions and reactivity, setting it apart from other cyclotetrasiloxanes.
特性
CAS番号 |
60228-81-1 |
|---|---|
分子式 |
C20H50N2O6Si4 |
分子量 |
527.0 g/mol |
IUPAC名 |
N-[[4,6-dibutyl-8-(diethylaminooxy)-2,4,6,8-tetramethyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocan-2-yl]oxy]-N-ethylethanamine |
InChI |
InChI=1S/C20H50N2O6Si4/c1-11-17-19-29(7)25-30(8,20-18-12-2)27-32(10,24-22(15-5)16-6)28-31(9,26-29)23-21(13-3)14-4/h11-20H2,1-10H3 |
InChIキー |
WMGUKCPTJDQBMW-UHFFFAOYSA-N |
正規SMILES |
CCCC[Si]1(O[Si](O[Si](O[Si](O1)(C)ON(CC)CC)(C)ON(CC)CC)(C)CCCC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



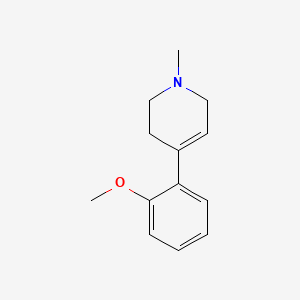

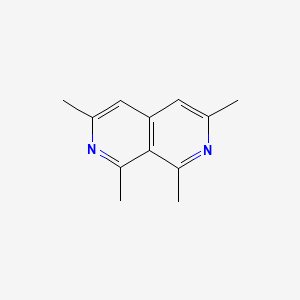
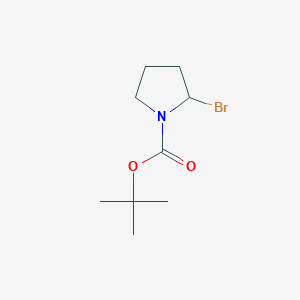
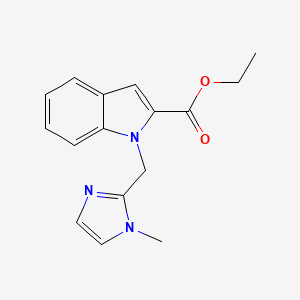
![2-[4-(1H-pyrazol-1-yl)phenyl]Cyclobutanone](/img/structure/B13934316.png)
